Tri-o-tolyl phosphate

Catalog No.
S545915
CAS No.
78-30-8
M.F
C21H21O4P
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-o-tolyl phosphate

CAS Number

78-30-8

Product Name

Tri-o-tolyl phosphate

IUPAC Name

tris(2-methylphenyl) phosphate

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

YSMRWXYRXBRSND-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Solubility

Sparingly soluble in water
Slightly soluble in alcohol; soluble in ether
Very soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acid
Solubility in water: none
Slight

Synonyms

phosphoric acid, tris(2-methylphenyl) ester, TOCP, tri-2-cresyl phosphate, tri-o-cresyl phosphate, tri-o-tolyl phosphate, triorthocresyl phosphate, triorthotolyl phosphate

Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Description

The exact mass of the compound Tri-O-cresyl phosphate is 186.0093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in waterslightly soluble in alcohol; soluble in ethervery soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acidsolubility in water: noneslight. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 438. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Tritolyl Phosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurotoxicity and Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

TOCP is a well-established neurotoxicant, belonging to the class of organophosphate esters. Research has focused on its ability to cause organophosphate-induced delayed neurotoxicity (OPIDN) []. This is a debilitating condition characterized by a delayed onset of weakness, paralysis, and incoordination, typically appearing 1-3 weeks after exposure []. Animal studies with TOCP have been instrumental in understanding the mechanisms of OPIDN, with findings on its effects on nerve tissue and specific proteins crucial for nerve function [, ].

Mechanisms of Action and Target Tissues

Research efforts have aimed to elucidate the specific mechanisms by which TOCP exerts its neurotoxic effects. Studies have shown that TOCP disrupts the nervous system by inhibiting an enzyme called neuroesterase []. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for muscle movement. By inhibiting neuroesterase, TOCP leads to an accumulation of acetylcholine, causing overstimulation and ultimately damage to nerve cells [].

Target tissues for TOCP include the sciatic nerve, which is responsible for sensation and movement in the legs. Research using animal models has shown that TOCP concentrates in the sciatic nerve, leading to degeneration and functional deficits []. Other organs such as the liver, kidney, and gallbladder can also be affected by TOCP exposure [].

Tri-o-tolyl phosphate is an organophosphate compound characterized by the presence of three tolyl groups attached to a phosphate group. Its chemical formula is C21H21O4PC_{21}H_{21}O_4P. This compound is primarily used as a plasticizer and flame retardant in various industrial applications, particularly in the production of plastics, lubricants, and hydraulic fluids. It appears as a colorless to pale yellow viscous liquid that is insoluble in water but soluble in organic solvents such as toluene and diethyl ether .

TCP exerts its neurotoxic effects by inhibiting the enzyme neuropathy target esterase (NTE). NTE is crucial for maintaining the function of nerve cells. When inhibited by TCP, NTE can no longer degrade certain neurotransmitters, leading to their accumulation and ultimately causing nerve cell death. This damage disrupts communication between nerves and muscles, resulting in paralysis.

TCP is a highly toxic compound and should be handled with extreme caution.

  • Acute Toxicity: Exposure to TCP can cause severe health effects, including nausea, vomiting, diarrhea, muscle weakness, and paralysis. In severe cases, it can be fatal [].
  • Chronic Toxicity: Repeated exposure to even low levels of TCP can lead to permanent neurological damage.
  • Flammability: TCP is classified as a combustible liquid (Class IIIB) with a flash point above 125°F (51.7°C) [].
  • Exposure Routes: TCP can be absorbed through the skin, inhaled, or ingested [].
, including:

  • Hydroxylation: The methyl groups on the tolyl rings can be hydroxylated, leading to various hydroxy derivatives.
  • Dearylation: This process involves the removal of a tolyl group, which can alter the compound's properties and toxicity.
  • Oxidation: Hydroxymethyl derivatives can be further oxidized to form aldehydes and carboxylic acids, impacting the compound's reactivity and biological activity .

Tri-o-tolyl phosphate has been studied for its biological effects, particularly its neurotoxic potential. It has been shown to inhibit certain enzymes, including neuropathy target esterase, which is linked to organophosphate-induced delayed neuropathy. Additionally, it can affect lymphocyte proliferation, indicating potential immunotoxicity . Exposure can lead to symptoms such as gastrointestinal disturbances and peripheral neuropathy .

The synthesis of tri-o-tolyl phosphate typically involves the reaction of phosphorus oxychloride with cresols. Two main sources of cresols are:

  • Cresylic Acid: Derived from coke ovens and petroleum refining.
  • Synthetic Cresols: Prepared from cymene through oxidation and degradation processes.

This reaction results in a mixture of triaryl phosphates where tri-o-tolyl phosphate is one of the primary products .

Tri-o-tolyl phosphate finds applications across various industries:

  • Plasticizers: Used in manufacturing flexible plastics.
  • Flame Retardants: Incorporated into materials to enhance fire resistance.
  • Lubricants: Acts as an antiwear additive in engine oils and hydraulic fluids.

Its unique properties make it valuable in formulations requiring enhanced thermal stability and reduced flammability .

Studies have shown that tri-o-tolyl phosphate interacts with several biological systems, particularly affecting enzyme activity related to nerve function. It has been found to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, leading to potential neurotoxic effects. Additionally, interactions with cytochrome P450 enzymes can influence its metabolic pathway and toxicity profile .

Several compounds share structural similarities with tri-o-tolyl phosphate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Tri-cresyl PhosphateC21H21O4PC_{21}H_{21}O_4PCommonly used as a plasticizer; contains ortho isomers linked to neurotoxicity.
Di-o-tolyl PhosphateC14H15O4PC_{14}H_{15}O_4PUsed similarly but typically less toxic than tri-o-tolyl phosphate.
Tri-phenyl PhosphateC18H15O4PC_{18}H_{15}O_4PKnown for its flame-retardant properties; less soluble in organic solvents compared to tri-o-tolyl phosphate.

The uniqueness of tri-o-tolyl phosphate lies in its specific combination of three tolyl groups which influences its physical properties and biological activities, particularly its neurotoxic potential compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless to pale-yellow, odorless liquid or solid (below 52 degrees F). [NIOSH]
COLOURLESS OR PALE YELLOW LIQUID.
Colorless to pale-yellow, odorless liquid or solid (below 52 °F).

Color/Form

Colorless or pale yellow liquid

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Exact Mass

368.11774614 g/mol

Monoisotopic Mass

368.11774614 g/mol

Boiling Point

410 °C
BP: approximately 410 °C with slight decomposition
770 °F (Slight decomposition)
770 °F (Decomposes)

Flash Point

437 °F ( 225 °C) (Closed cup)
225 °C c.c.
437 °F

Heavy Atom Count

26

Vapor Density

Relative vapor density = 12.7 (air = 1)
Relative vapor density (air = 1): 12.7
12.7

Density

1.1955 g/cu cm at 20 °C
Relative density (water = 1): 1.2
1.16
1.20

LogP

log Kow = 6.34 (est)
6.3

Odor

Practically odorless

Decomposition

Decomposes on heating. This produces toxic fumes including phosphorus oxides.
410 °C

Appearance

Solid powder

Melting Point

11 °C
-22-(-)13 °F
52 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X8II18JD0A

GHS Hazard Statements

H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Although the immediate action of organophosphorus esters is the inhibition of acetylcholinesterase, some of these compounds also produce a neurodegenerative disorder known as organophosphorus ester-induced delayed neurotoxicity (OPIDN). Tri-o-cresyl phosphate (TOCP) first produced this condition in humans and later in sensitive animal species. OPIDN is characterized by a delay period prior to onset of ataxia and paralysis. The neuropathologic lesions are Wallerian-type degeneration of the axon and myelin in the distal parts of the large tracts in both the central and peripheral nervous systems. In the past decade we have demonstrated that the pathognomonic features of OPIDN are an aberrant increase in autophosphorylation of calcium/calmodulin kinase II (CaM kinase II) and an increase in phosphorylation of cytoskeletal proteins, i.e., MAPs, tubulin, neurofilament triplet proteins, and myelin basic protein. Protein kinase-mediated phosphorylation of cytoskeletal proteins plays a critical role in regulating the growth and maintenance of the axon. We hypothesize that, in OPIDN, hyperphosphorylation of cytoskeletal proteins and axonal swelling are causally linked. Hyperphosphorylation of cytoskeletal proteins decreases their transport rate down the axon relative to their rate of entry into the axon, thus leading to their accumulation. Consistent with this hypothesis is our finding of the anomalous accumulation of phosphorylated neurofilament aggregates in the central and peripheral axons of hens treated with TOCP.
Little is known regarding early biochemical events in organophosphate-induced delayed neurotoxicity (OPIDN) except for the essential inhibition of neuropathy target esterase (NTE). /The authors/ hypothesized that the homeostasis of lysophosphatidylcholine (LPC) and/or phosphatidylcholine (PC) in nervous tissues might be disrupted after exposure to the organophosphates (OP) which participates in the progression of OPIDN because new clues to possible mechanisms of OPIDN have recently been discovered that NTE acts as lysophospholipase (LysoPLA) in mice and phospholipase B (PLB) in cultured mammalian cells. To bioassay for such phospholipids, ... OPIDN /was induced/ in hens using tri-o-cresyl phosphate (TOCP) as an inducer with phenylmethylsulfonyl fluoride (PMSF) as a negative control; and the effects on the activities of NTE, LysoPLA and PLB, the levels of PC, LPC, and glycerophosphocholine (GPC), and the aging of NTE enzyme in the brain, spinal cord, and sciatic nerves were examined. The results demonstrated that the activities of NTE, NTE-LysoPLA, LysoPLA, NTE-PLB and PLB were significantly inhibited in both TOCP- and PMSF-treated hens. The inhibition of NTE and NTE-LysoPLA or NTE-PLB showed a high correlation coefficient in the nervous tissues. Moreover, the NTE inhibited by TOCP was of the aged type, while nearly all of the NTE inhibited by PMSF was of the unaged type. No significant change in PC or LPC levels was observed, while the GPC level was significantly decreased. However, there is no relationship found between the GPC level and the delayed symptoms or aging of NTE. All results suggested that LPC and/or PC homeostasis disruption may not be a mechanism for OPIDN because the PC and LPC homeostasis was not disrupted after exposure to the neuropathic OP, although NTE, LysoPLA, and PLB were significantly inhibited and the GPC level was remarkably decreased.
Tri-ortho-cresyl phosphate (TOCP), an organophosphorus ester, is capable of producing organophosphorus ester-induced delayed neurotoxicity (OPIDN) in humans and sensitive animals. The mechanism of OPIDN has not been fully understood. The present study has been designed to evaluate the role of mitochondrial dysfunctions in the development of OPIDN. Adult hens were treated with 750 mg/kg bw TOCP by gavage and control hens were given an equivalent volume of corn oil. On day 1, 5, 15, 21 post-dosing, respectively, hens were anesthetized by intraperitoneal injection of sodium pentobarbital and perfused with 4% paraformaldehyde. The cerebral cortex cinerea and the ventral horn of lumbar spinal cord were dissected for electron microscopy. Another batch of hens were randomly divided into three experimental groups and control group. Hens in experimental groups were, respectively, given 185, 375, 750 mg/kg bw TOCP orally and control group received solvent. After 1, 5, 15, 21 days of administration, they were sacrificed and the cerebrum and spinal cord dissected for the determination of the mitochondrial permeability transition (MPT), membrane potential and the activity of succinate dehydrogenase. Structural changes of mitochondria were observed in hens' nervous tissues, including vacuolation and fission, which increased with time post-dosing. MPT was increased in both the cerebrum and spinal cord, with the most noticeable increase in the spinal cord. Membrane potential was decreased in both the cerebrum and spinal cord, although there was no significant difference in the three treated groups and control group. The activity of mitochondrial succinate dehydrogenase assayed by methyl thiazolyl tetrazolium (MTT) reduction also confirmed mitochondrial dysfunctions following development of OPIDN. The results suggested mitochondrial dysfunction might partly account for the development of OPIDN induced by TOCP.
Exposure to triorthocresyl phosphate (TOCP) may result in a late neurological complication, i.e. organophosphate-induced delayed neuropathy (OPIDN). The aim of this study was to examine changes in levels of cyclin-dependent kinase 5 (CDK5) and of its activator, p35/p25, in the spinal cord of hens treated by TOCP. After exposure to a single dose of TOCP, groups of adult hens were examined in 3, 5, 7, 9, 14, and 18 days after exposure. CDK5, p35/p25 expression and distribution in the lumbar spinal cord were evaluated by immunohistochemistry and Western blotting. The hens showed signs of OPIDN around day 9 after exposure. The number of p (phosphorylated) -CDK5 and p35 positive cells increased significantly. Co-localization and mislocalization of p-CDK5 and p35/p25 was identified and became evident in neurons around the 9th day. Meanwhile, CDK5, p-CDK5, p35, p25 protein levels and p25/p35 ratio were increased, and peaked around the 9th day, then decreased. Some hens' unilateral common peroneal was treated by roscovitine 3 days after TOCP exposure. Axonal transport of these nerves was faster than of their opposite side and of those simply treated by TOCP. These findings indicate aberrant activation of CDK5 may be involved in the pathogenesis of OPIDN.
For more Mechanism of Action (Complete) data for TRI-O-CRESYL PHOSPHATE (17 total), please visit the HSDB record page.

Vapor Pressure

0.00002 [mmHg]
1.96X10-6 mm Hg at 25 °C
0.00002 mmHg at 77 °F
(77 °F): 0.00002 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

78-30-8

Absorption Distribution and Excretion

TOCP and its metabolites are eliminated via the urine and feces, together with small amounts in the expired air.
In cat studies, absorbed TOCP was widely distributed throughout the body, the highest concentration being found in the sciatic nerve, a target tissue. Other tissues with high concentration of TOCP and its metabolites were the liver, kidney, and gall bladder.
Dermal absorption of TOCP in humans appears to be at least an order of magnitude faster than that in dogs. Significant dermal absorption also appears to occur in cats. Oral absorption of the compound has been reported in rabbits. There is no direct information on absorption via the inhalation route.
Tri-o-cresyl phosphate (TOCP) is used commercially as a plasticizer and flame retardant. The disposition, metabolism, elimination and transplacental uptake of [phenyl-U-(14)C]TOCP and/or its metabolites, in pregnant and non-pregnant mice, were examined. Pregnant (18th-day gestation) and non-pregnant, ICR mice were given an i.v. dose of [(14)C]TOCP (557 uCi kg-1; Specified activity 4.83 uCi mumol-1). At various time intervals (1, 24, 48 and 72 hr) the animals were processed for whole-body autoradiography (WBA). Over 72 hr the non-pregnant mice excreted 55% of the (14)C in the urine and 9% in the feces, while excretion in the urine and feces by the pregnant mice was 50% and 9% of the total dose, respectively. The WBA and its computer-assisted image analysis indicated extensive distribution of the (14)C label originally dosed as [(14)C]TOCP in pregnant mice and their fetuses. The retention of radioactivity in organs such as lung, spleen, gall-bladder and liver of mother and its fetuses suggest that these are the target sites of TOCP toxicity. The distribution in non-pregnant and pregnant mice and in the fetal tissues followed a similar pattern in uptake and retention until 72 hr. Brain and spinal cord had the least amount of [(14)C]TOCP. This finding may support reports that explain the insensitivity of the mice towards organophosphate-induced delayed neurotoxicity (OPIDN) of TOCP.
For more Absorption, Distribution and Excretion (Complete) data for TRI-O-CRESYL PHOSPHATE (12 total), please visit the HSDB record page.

Metabolism Metabolites

TOCP is metabolized via three pathways. The first is the hydroxylation of one or more of the methyl groups, and the second is dearylation of the o-cresyl groups. The third is further oxidation of the hydroxymethyl to aldehyde and carboxylic acid. The hydroxylation step is critical because the hydroxymethyl TOCP is cyclized to form saligenin cyclic o-tolyl phosphate, the relatively unstable neurotoxic metabolite.
Saligenin cyclic o-tolyl phosphate (SCOTP) has been proposed as the active metabolite of tri-o-cresyl phosphate (TOCP), a neurotoxic organophosphate. TOCP is also toxic to the testis and SCOTP mimics some of this toxicity. The stability of SCOTP in vivo and its uptake by selected tissues has been measured. Total radioactivity and SCOTP-associated radioactivity were determined in male F-344 rats treated iv with 1 mg of [(14)C]-SCOTP/kg. The half-life of SCOTP in blood was 8.0 +/- 1.1 min. Testes, brain, and muscle had lower concentrations of [(14)C]-SCOTP-derived radioactivity than blood. Liver and kidney had higher concentrations of radioactivity than blood. HPLC analysis of liver, kidney, testes, and blood extracts showed that 2.8, 48, 11, and 18%, respectively, of the radioactivity present at 5 min was SCOTP. The amount of SCOTP declined rapidly, and at 30 min SCOTP could be detected only in kidney. It appears that SCOTP, although reactive, has sufficient stability to be transported from organ to organ. There is no evidence, however, of active uptake of SCOTP from blood by the testes. Evidence was obtained that SCOTP may act as an alkylating agent.
CBDP [2-(2-cresyl)-4H-1-3-2-benzodioxaphosphorin-2-oxide] is a toxic organophosphorus compound. It is generated in vivo from tri-ortho-cresyl phosphate (TOCP), a component of jet engine oil and hydraulic fluids. Exposure to TOCP was proven to occur on board aircraft by finding CBDP-derived phospho-butyrylcholinesterase in the blood of passengers. Adducts on BChE, however, do not explain the toxicity of CBDP. Critical target proteins of CBDP are yet to be identified. Our goal was to facilitate the search for the critical targets of CBDP by determining the range of amino acid residues capable of reacting with CBDP and characterizing the types of adducts formed. We used human albumin as a model protein. Mass spectral analysis of the tryptic digest of CBDP-treated human albumin revealed adducts on His-67, His-146, His-242, His-247, His-338, Tyr-138, Tyr-140, Lys-199, Lys-351, Lys-414, Lys-432, and Lys-525. Adducts formed on tyrosine residues were different from those formed on histidines and lysines. Tyrosines were organophosphorylated by CBDP, while histidine and lysine residues were alkylated. This is the first report of an organophosphorus compound with both phosphorylating and alkylating properties. The o-hydroxybenzyl adduct on histidine is novel. The ability of CBDP to form stable adducts on histidine, tyrosine, and lysine allows one to consider new mechanisms of toxicity from TOCP exposure.
The ability of bromine and rat liver microsomes (RLM) to convert organophosphorus (OP) protoxicants to esterase inhibitors was determined by measuring acetylcholinesterase (AChE) and neuropathy target esterase (NTE) inhibition. Species specific differences in susceptibility to esterase inhibition were determined by comparing the extent of esterase inhibition observed in human neuroblastoma cells and hen, bovine, and rodent brain homogenates. OP protoxicants examined included tri-o-tolyl phosphate (TOTP), O-ethyl O-p-nitrophenyl phenylphosphonothioate (EPN), leptophos, fenitrothion, fenthion, and malathion. Bromine activation resulted in greater AChE inhibition than that produced by RLM activation for equivalent concentrations of fenitrothion, malathion, and EPN. For EPN and leptophos, bromine activation resulted in greater inhibition of NTE than RLM. Only preincubation with RLM activated TOTP; resultant inhibition of AChE was less in hen brain (13 +/- 3%) than in neuroblastoma cells (73 +/- 1%) at 1x10-6 M. In contrast, 1x10-6 M RLM-activated TOTP produced more inhibition of hen brain NTE (89 +/- 6%) than NTE of human neuroblastoma cells (72 +/- 7%). Human neuroblastoma cells and brain homogenates from hens, the accepted animal model for study of OP-induced neurotoxicity, were relatively similar in sensitivity to esterase inhibition. Homogenates from hens were more sensitive to NTE inhibition induced by phenyl saligenin phosphate (PSP), an active congener of TOTP, than were homogenates from less susceptible species (mouse, rat, bovine). AChE of hen brain homogenates was also more sensitive than homogenates from other species to malaoxon, the active form of malathion.
For more Metabolism/Metabolites (Complete) data for TRI-O-CRESYL PHOSPHATE (7 total), please visit the HSDB record page.

Wikipedia

2-Methylphenyl phosphate

Biological Half Life

Hens were given a single oral dose of 50 mg (4.6 uCi)/kg (14)C tri-o-cresyl phosphate (TOCP). Four groups of three hens each were killed after 0.5, 1, 2, and 5 days. The half-life of (14)C in plasma was 2 days.

Methods of Manufacturing

Prepared from cresol and phosphorus oxychloride, phosphoric acid, or phosphorus pentachloride. The grades of cresol commonly used are the isomeric (o-, m-, p-), and meta-para mixtures fom coal tar and cresylic acid from petroleum. Purification of the product is based on the intended use; the commercial product is generally obtained as a mixture. A "refined grade" of tricresyl phosphate is prepared by vacuum distillation, or alternatively by washing with 2% sodium hydroxide and water ... . /Tricresyl phosphate/

General Manufacturing Information

Phosphoric acid, tris(2-methylphenyl) ester: ACTIVE
Commercial tricresyl phosphates may contain 1% TOCP; manufacturing precautions have been used to reduce the concentrations found in historical preparations which contained upwards of 20% TOCP.
... A) ARYL PHOSPHATES ... NOT SUITABLE FOR PLASTICS IN CONTACT WITH FOODSTUFFS; C) ... SHOULD NOT BE USED IN ARTICLES INTENDED FOR WEAR DIRECTLY ON SKIN OR ARTICLES ... HANDLED BY CHILDREN. /ARYL PHOSPHATES/
Tri-o-cresyl phosphate (TOCP), ... occurs as a contaminant in industrial-grade tricresyl phosphate, which contains predominately the meta- and para-isomers ... .

Analytic Laboratory Methods

Method: EPA-RCA 8141B (GC-NPD); Procedure: gas chromatography with a nitrogen-phosphorus detector (NPD); Analyte: tri-o-cresyl phosphate; Matrix: water, soil, waste samples; Detection Limit: not provided.
Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: tri-o-cresyl phosphate; Matrix: water, soil, waste samples; Detection Limit: not provided.
Method: NIOSH 5037, Issue 1; Procedure: gas chromatography with flame photometric detector in phosphorus mode; Analyte: triorthocresyl phosphate; Matrix: air; Detection Limit: 0.05 ug/sample.
Tricresyl phosphate (TCP) is used as an anti-wear additive in aircraft turbine engine oil. Concerns about its toxicity are largely based on the tri-o-cresyl phosphate isomer content. However, the presence of other and more toxic isomers has been previously suggested. In this work, the structural isomers of TCP have been determined by two methods (experimental and semi-theoretical). First, the TCP isomers were separated by gas chromatography (GC) and identified by mass spectrometry (MS). Second, after base cleavage of TCP, GC was used to quantify the cresol precursors. These results were used to calculate the TCP isomer distribution based on the assumption of a statistical distribution of the TCP isomers. The results from the two determinations showed reasonable agreement for three of the four oils studied. The o-cresyl isomers were found to be present almost exclusively as the more toxic mono-o-cresyl isomers in the concentration range 13-150 mg/L. The ability to analyse for the mono-o-cresyl isomers allows the toxicity of TCP to be based on the latter isomers rather than on the less toxic tri-o-cresyl phosphate isomer.
For more Analytic Laboratory Methods (Complete) data for TRI-O-CRESYL PHOSPHATE (10 total), please visit the HSDB record page.

Storage Conditions

Safe Storage: Separated from strong oxidants and food and feedstuffs. Store in an area without drain or sewer access.
Tricresyl phosphates should be stored in a cool, well ventilated area, protected from direct sunlight and away from open flames. Containers should be made of galvanized steel; these should be effectively sealed and their contents clearly marked. Tricresyl phosphates should not be used in plastic articles which are likely to come into contact with foodstuffs or clothing. /Tricresyl phosphates/

Interactions

Two hydraulic fluids, Fyrquel EHC (trixylenyl phosphate) and Reofos 65 (trialkyl/aryl phosphate mixture), were examined for effects of organophosphorus-induced delayed neurotoxicity (OPIDN) in hens using the OECD Test Guideline (1984). Furthermore, the influence of atropine and the concentration of tri-o-tolyl phosphate (TOTP) in the oil vehicle on the development of OPIDN were investigated. For Fyrquel EHC a neurotoxic effect was demonstrated with single oral doses of 5, 10 and 15 g/kg. Reofos 65 caused no clinical neurotoxic effect after single oral doses of 5, 10 and 15 g/kg. Redosing at day 22 with Reofos 65 did not result in clinical delayed neurotoxicity, but minor histopathological changes were found in the spinal cord and peripheral nerves. Atropine 10 mg/kg im delayed the onset of OPIDN caused by TOTP 1 g/kg po without affecting the final neurotoxic effect. Dilution of TOTP in large amounts of soybean oil vehicle reduced its neurotoxic effect. In conclusion, the neurotoxic potential of the hydraulic fluids was very low. The effect of atropine and the concentration of the test compound in oil vehicle should be taken into consideration when designing experiments on OPIDN.
Adult male Long-Evans rats were exposed to 2 neurotoxic organophosphates in a setting of chronic stress, over a 63-day period. The organophosphates were tri-ortho-tolyl phosphate (TOTP) administered in 14 gavage doses of 75, 150 or 300 mg/kg, and chlorpyrifos, given in two 60 mg/kg subcutaneous exposures. Corticosterone was added to the drinking water at 400 ug/mL, to model aspects of chronic stress. These compounds/dosages were administered individually and in combination, with appropriate controls, giving rise to 16 experimental groups. The major neuropathologic change was the presence of axonal degeneration progressing to myelinated fiber degeneration, mainly in distal regions of selected fiber tracts and peripheral nerve, seen in animals sacrificed on experimental day 63. The cervical spinal cord and medullary levels of the sensory gracile fasciculus were most prominently affected. This axonopathy/fiber degeneration was TOTP dose-related at the 300 and 150 mg/kg levels. There was association of this lesion with inhibition of the enzyme neurotoxic esterase in hippocampal tissue from TOTP-treated rats. Such an association categorizes this disease process as organophosphate ester-induced delayed neuropathy. Neither chlorpyrifos nor corticosterone appeared to contribute to the neuropathic events or the enzyme inhibition. A cohort of rats was maintained on the corticosterone dosing, but without additional exposure to TOTP or chlorpyrifos, for an additional 27 days. When these rats were examined on day 90, the nerve fiber degeneration had progressed in all experimental groups administered the 300 mg/kg dose of TOTP (lower doses were not studied at the 90-day interval), although hippocampal neurotoxic esterase had returned to control values.
Exposure to multiple chemicals is a likely event in industrial societies, yet few related neuropathological studies exist. We report results of a 90 day study which sequentially evaluated such effects in rats administered two neurotoxic OPs. Adult male Long-Evans rats were exposed to a 60 mg/kg sc dosage of chlorpyrifos on days 7 and 42. In addition, seven 75, 150, or 300 mg/kg gavage dosages of tri-orthotolyl phosphate (TOTP) were given during both the day 14-28 and 49-63 intervals. Appropriate controls were used. Rats were sacrificed on days 28, 63 and 90 days, for determination of neurotoxic esterase (NTE) levels, or perfusion-fixed for neuropathological study. Activity of NTE was diminished in a dose-related fashion by TOTP on days 28 and 63. At the latter interval, the 300 mg/kg group had regional brain activity below 50% of controls, with recovery seen at day 90. In rats administered this dose of TOTP, the distal (medullary) gracile fasciculus had occasional swollen myelinated axons on day 28. By day 63 in rats given the 300 mg/kg dose, this had evolved into prominent Wallerian-like myelinated fiber degeneration, and some lesions were also noted in more proximal levels of this tract, and in peripheral nerves. Lesser involvement was seen at the 150 mg/kg dose. On day 90, after a 4- week period without additional OP exposure, the fiber degeneration was enhanced in rats given the 300 mg/kg dose (the lower two TOTP doses were not examined at this interval). One reflection of this was the greater extent of the lesions in more proximal levels of the gracile fasciculus and peripheral nerve. These changes are related to TOTP dose. Chlorpyrifos did not elicit this lesion, nor significantly modify the TOTP effect. The nature and location of the fiber degeneration, and its association with brain NTE inhibition indicates this is OP ester-induced delayed neuropathy. This study demonstrates the post-dosing progression of this neuropathic state after cessation of multiple toxicant administration in rats.
An animal (rat) model of chronic stress (corticosterone in the drinking water) was used to study the interaction of stress and the organophosphorus (OP) neurotoxicants chlorpyrifos (60 mg/kg subcutaneously in a single dose) and tri-ortho-tolyl phosphate (TOTP, at 75, 150, or 300 mg/kg given 7 times orally in a 2-wk period). Adult male Long-Evans rats were provided with corticosterone in drinking water (400 ug/mL, w/v) for a total of 28 d, which led to significantly decreased weight and decreased cellularity of the thymus and spleen. Seven days after initiation of corticosterone treatment, half of the rats were given chlorpyrifos, and an additional 7 d later the 2-wk, 7-dose treatment of TOTP was initiated. During the 28-d test period, behavior of rats was evaluated using a functional observational battery (FOB), motor activity, and passive avoidance. Reductions in body weight, grip strength, and ambulatory movements occurred as a result of corticosterone treatment. Decreased body weight and grip strength were also elicited by TOTP, and the interactions of corticosterone and TOTP enhanced the effects on body weight and grip strength. Blood cholinesterase levels were obtained during the 28-d study period and found useful for monitoring OP exposure. At the end of the 28-d testing period, rats were sacrificed and activities of cholinesterase, neurotoxic esterase (neuropathy target esterase), and/or carboxylesterase were evaluated in blood, liver, and/or brain regions (basal forebrain, caudate putamen, cerebral cortex, hippocampus). All these esterases in brain were inhibited in a dose-related manner by TOTP, with some enhancement in rats drinking corticosterone-containing water. In addition, choline acetyltransferase, glial acidic fibrillary protein (GFAP), glutathione peroxidase, and superoxide dismutase were evaluated in one or more of the brain regions already identified. Choline acetyltransferase, glutathione peroxidase, and superoxide dismutase activities were unaffected by treatments. However, GFAP was elevated above control levels in the cerebral cortex of rats by all treatments (corticosterone, chlorpyrifos, TOTP). Neuropathological examination revealed early stages of dose-related increased distal myelinated fiber axonal degeneration seen in the medullary fasciculus gracilis at only the highest dose of TOTP (300 mg/kg).
For more Interactions (Complete) data for TRI-O-CRESYL PHOSPHATE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable, non-volatile

Dates

Modify: 2023-08-15
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5: Lorke DE, Stegmeier-Petroianu A, Petroianu GA. Biologic activity of cyclic and caged phosphates: a review. J Appl Toxicol. 2017 Jan;37(1):13-22. doi: 10.1002/jat.3369. Epub 2016 Sep 9. Review. PubMed PMID: 27612208.
6: Liu X, Xu L, Shen J, Wang J, Ruan W, Yu M, Chen J. Involvement of oxidative stress in tri-ortho-cresyl phosphate-induced autophagy of mouse Leydig TM3 cells in vitro. Reprod Biol Endocrinol. 2016 Jun 7;14(1):30. doi: 10.1186/s12958-016-0165-x. PubMed PMID: 27267904; PubMed Central PMCID: PMC4897823.
7: Iwamura A, Watanabe K, Akai S, Nishinosono T, Tsuneyama K, Oda S, Kume T, Yokoi T. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice. Drug Metab Dispos. 2016 Jul;44(7):888-96. doi: 10.1124/dmd.116.069575. Epub 2016 Apr 25. PubMed PMID: 27112166.
8: Schang G, Robaire B, Hales BF. Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells. Toxicol Sci. 2016 Apr;150(2):499-509. doi: 10.1093/toxsci/kfw012. Epub 2016 Jan 21. PubMed PMID: 26794138.
9: Xu LL, Long CY, Wang JL, Yu M, Chen JX. Involvement of oxidative stress in tri-ortho-cresyl phosphate-induced liver injury in male mice. Hum Exp Toxicol. 2016 Oct;35(10):1093-101. doi: 10.1177/0960327115621363. Epub 2016 Jan 12. PubMed PMID: 26757727.
10: Zhou SH, Ouyang XP, Tian SW, Yin WL, Hu B. Apelin-13 Prevents the Delayed Neuropathy Induced by Tri-ortho-cresyl Phosphate Through Regulation the Autophagy Flux in Hens. Neurochem Res. 2015 Nov;40(11):2374-82. doi: 10.1007/s11064-015-1725-8. Epub 2015 Oct 9. Retraction in: Neurochem Res. 2016 Nov;41(11):3160. PubMed PMID: 26453045.
11: Jarema KA, Hunter DL, Shaffer RM, Behl M, Padilla S. Acute and developmental behavioral effects of flame retardants and related chemicals in zebrafish. Neurotoxicol Teratol. 2015 Nov-Dec;52(Pt B):194-209. doi: 10.1016/j.ntt.2015.08.010. Epub 2015 Sep 5. PubMed PMID: 26348672; PubMed Central PMCID: PMC4768762.
12: Johnson D, Carter MD, Crow BS, Isenberg SL, Graham LA, Erol HA, Watson CM, Pantazides BG, van der Schans MJ, Langenberg JP, Noort D, Blake TA, Thomas JD, Johnson RC. Quantitation of ortho-cresyl phosphate adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. J Mass Spectrom. 2015 Apr;50(4):683-92. doi: 10.1002/jms.3576. PubMed PMID: 26149113; PubMed Central PMCID: PMC5713888.
13: Tong Y, Wang S, Wang Y, Wang F, Xie K, Song F. [Changes in the expression and phosphorylation state of autophagy-related protein ATG4 in nervous tissues of hens treated with tri-ortho-cresyl phosphate]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2015 Jan;33(1):7-10. Chinese. PubMed PMID: 25876965.
14: Reinen J, Nematollahi L, Fidder A, Vermeulen NP, Noort D, Commandeur JN. Characterization of human cytochrome P450s involved in the bioactivation of tri-ortho-cresyl phosphate (ToCP). Chem Res Toxicol. 2015 Apr 20;28(4):711-21. doi: 10.1021/tx500490v. Epub 2015 Mar 2. PubMed PMID: 25706813.
15: Liu ML, Wang JL, Wei J, Xu LL, Yu M, Liu XM, Ruan WL, Chen JX. Tri-ortho-cresyl phosphate induces autophagy of rat spermatogonial stem cells. Reproduction. 2015 Feb;149(2):163-70. doi: 10.1530/REP-14-0446. Epub 2014 Nov 10. PubMed PMID: 25385720.
16: Hausherr V, van Thriel C, Krug A, Leist M, Schöbel N. Impairment of glutamate signaling in mouse central nervous system neurons in vitro by tri-ortho-cresyl phosphate at noncytotoxic concentrations. Toxicol Sci. 2014 Nov;142(1):274-84. doi: 10.1093/toxsci/kfu174. Epub 2014 Sep 8. PubMed PMID: 25199799.
17: Long DX, Hu D, Wang P, Wu YJ. Induction of autophagy in human neuroblastoma SH-SY5Y cells by tri-ortho-cresyl phosphate. Mol Cell Biochem. 2014 Nov;396(1-2):33-40. doi: 10.1007/s11010-014-2139-7. Epub 2014 Jul 3. PubMed PMID: 24990248.
18: Schopfer LM, Masson P, Lamourette P, Simon S, Lockridge O. Detection of cresyl phosphate-modified butyrylcholinesterase in human plasma for chemical exposure associated with aerotoxic syndrome. Anal Biochem. 2014 Sep 15;461:17-26. doi: 10.1016/j.ab.2014.05.021. Epub 2014 Jun 2. PubMed PMID: 24892986; PubMed Central PMCID: PMC4119843.
19: Tacal O, Schopfer LM. Healthy F-16 pilots show no evidence of exposure to tri-ortho-cresyl phosphate through the on-board oxygen generating system. Chem Biol Interact. 2014 May 25;215:69-74. doi: 10.1016/j.cbi.2014.03.004. Epub 2014 Mar 22. PubMed PMID: 24661946.
20: Song F, Kou R, Zou C, Gao Y, Zeng T, Xie K. Involvement of autophagy in tri-ortho-cresyl phosphate- induced delayed neuropathy in hens. Neurochem Int. 2014 Jan;64:1-8. doi: 10.1016/j.neuint.2013.10.017. Epub 2013 Nov 9. PubMed PMID: 24220541.

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